![molecular formula C14H19BrN2O5S B2809752 Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate CAS No. 2044706-64-9](/img/structure/B2809752.png)
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate
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Overview
Description
The compound is a derivative of benzyl bromide and phenylboronic acid . Benzyl bromide is an organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Synthesis Analysis
Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The benzyl bromide component of the molecule consists of a benzene ring substituted with a bromomethyl group . The phenylboronic acid component contains a phenyl substituent and two hydroxyl groups attached to boron .Chemical Reactions Analysis
Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthesis and Pharmacophore Modeling
Research on related compounds has focused on the synthesis of novel quinazolines bearing biologically active sulfonamide moieties. These studies highlight the strategic use of starting materials to produce compounds with significant antimicrobial activities. For instance, Ghorab et al. (2013) discussed the interaction of methyl 2-isothiocyanatobenzoate with sulfa drugs, leading to the formation of compounds that exhibit promising antibacterial activity, emphasizing the relevance of sulfonamide groups in drug design (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Catalytic Processes and Organic Synthesis
In organic synthesis, compounds with similar structures have been utilized in catalytic processes. For example, Bolm et al. (2003) described the palladium-catalyzed cyclization of N-(2-bromobenzyl)- and N-(2-bromobenzoyl)-sulfoximines, which affords six-membered heterocycles. This demonstrates the compound's utility in facilitating the synthesis of heterocyclic compounds through catalytic α-arylation of sulfoximine methyl groups (Bolm, Okamura, & Verrucci, 2003).
Enzymatic Resolution and Kinetic Studies
Andzans et al. (2013) explored the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates. The study reveals the potential of certain functional groups in activating enzymatic hydrolysis, providing insights into the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate interacts with tubulin, perturbing its tertiary structure . This interaction is studied using spectrofluorimetry .
Biochemical Pathways
The compound affects the microtubule dynamics, a critical pathway in cell division . By perturbing the structure of tubulin, it disrupts the normal architecture of microtubules . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of normal microtubule architecture in cells is a peculiar feature of this compound’s action .
Action Environment
The action, efficacy, and stability of Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate can be influenced by various environmental factors These may include the pH of the environment, presence of other interacting molecules, and temperature.
properties
IUPAC Name |
methyl 6-[(3-bromophenyl)methylsulfamoylamino]-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWKKLWPGBBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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